5-Nitrobenzoxazole-2-methanamine
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Overview
Description
5-Nitrobenzoxazole-2-methanamine is a chemical compound belonging to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing both nitrogen and oxygen atoms within their ring structure. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Nitrobenzoxazole-2-methanamine typically involves the nitration of benzoxazole derivatives. One common method is the electrophilic nitration of benzoxazole using nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position .
Industrial Production Methods: Industrial production of this compound often employs large-scale nitration processes. These processes utilize continuous flow reactors to maintain precise control over reaction parameters, ensuring high yield and purity of the final product. The use of advanced catalysts and optimized reaction conditions further enhances the efficiency of the industrial synthesis .
Chemical Reactions Analysis
Types of Reactions: 5-Nitrobenzoxazole-2-methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso and nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, yielding 5-aminobenzoxazole-2-methanamine.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are frequently used.
Substitution: Nucleophiles like amines and thiols are employed under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of nitroso and nitro derivatives.
Reduction: Formation of 5-aminobenzoxazole-2-methanamine.
Substitution: Formation of various substituted benzoxazole derivatives.
Scientific Research Applications
5-Nitrobenzoxazole-2-methanamine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Nitrobenzoxazole-2-methanamine involves its interaction with specific molecular targets and pathways:
Antimicrobial Activity: The compound disrupts bacterial cell wall synthesis and inhibits essential enzymes, leading to bacterial cell death.
Anticancer Activity: It interferes with cellular signaling pathways and induces apoptosis in cancer cells by targeting specific proteins involved in cell proliferation.
Comparison with Similar Compounds
5-Nitrobenzoxazole-2-methanamine can be compared with other benzoxazole derivatives:
Properties
Molecular Formula |
C8H7N3O3 |
---|---|
Molecular Weight |
193.16 g/mol |
IUPAC Name |
(5-nitro-1,3-benzoxazol-2-yl)methanamine |
InChI |
InChI=1S/C8H7N3O3/c9-4-8-10-6-3-5(11(12)13)1-2-7(6)14-8/h1-3H,4,9H2 |
InChI Key |
QLTDDANGPAIMRB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])N=C(O2)CN |
Origin of Product |
United States |
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